molecular formula C18H16N2O3S B5812394 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B5812394
M. Wt: 340.4 g/mol
InChI Key: GUTLKNZBPYNZFE-UHFFFAOYSA-N
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Description

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that contains a benzothiolo and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a benzothiolo derivative with a pyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1

Mechanism of Action

The mechanism of action of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 1-acetyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione lies in its specific ring system and the potential for diverse chemical modifications, leading to a wide range of biological activities and applications.

Properties

IUPAC Name

1-acetyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11(21)19-17-15(13-9-5-6-10-14(13)24-17)16(22)20(18(19)23)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTLKNZBPYNZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C3=C(S2)CCCC3)C(=O)N(C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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